- Preparation of CBI analogues of the duocarmycins and CC-1065 as antitumor agents with DNA alkylating activity, World Intellectual Property Organization, , ,

Cas no 93476-60-9 (5-ETHOXY-1H-INDOLE-2-CARBOXYLIC ACID)

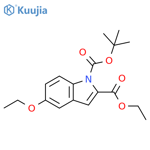

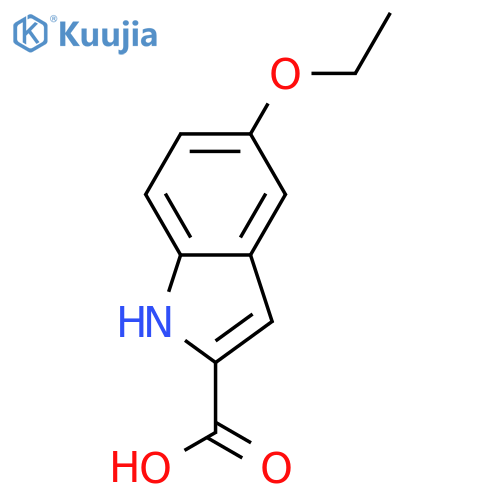

93476-60-9 structure

Produktname:5-ETHOXY-1H-INDOLE-2-CARBOXYLIC ACID

5-ETHOXY-1H-INDOLE-2-CARBOXYLIC ACID Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 5-ETHOXY-1H-INDOLE-2-CARBOXYLIC ACID

- 1H-INDOLE-2-CARBOXYLIC ACID,5-ETHOXY

- 5-Ethoxy-1H-indole-2-carboxylic acid (ACI)

- Indole-2-carboxylic acid, 5-ethoxy- (7CI)

- 5-Ethoxy-2-indolecarboxylic acid

- MFCD02664445

- 5-Ethoxy-1H-indole-2-carboxylicacid

- DA-37410

- 5-ethoxyindole-2-carboxylic acid

- Oprea1_836862

- SR-01000368637

- KZMBIHHDQRATDI-UHFFFAOYSA-N

- E81940

- 93476-60-9

- SR-01000368637-1

- SCHEMBL4371734

- CS-0148697

- DTXSID30360104

- BS-49404

- AKOS000300633

-

- MDL: MFCD02664445

- Inchi: 1S/C11H11NO3/c1-2-15-8-3-4-9-7(5-8)6-10(12-9)11(13)14/h3-6,12H,2H2,1H3,(H,13,14)

- InChI-Schlüssel: KZMBIHHDQRATDI-UHFFFAOYSA-N

- Lächelt: O=C(C1NC2C(=CC(=CC=2)OCC)C=1)O

Berechnete Eigenschaften

- Genaue Masse: 205.07389321g/mol

- Monoisotopenmasse: 205.07389321g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 2

- Anzahl der Akzeptoren für Wasserstoffbindungen: 4

- Schwere Atomanzahl: 15

- Anzahl drehbarer Bindungen: 3

- Komplexität: 244

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 62.3Ų

- XLogP3: 2.6

5-ETHOXY-1H-INDOLE-2-CARBOXYLIC ACID Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1219337-250mg |

5-Ethoxy-1H-indole-2-carboxylic acid |

93476-60-9 | 98% | 250mg |

¥95.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1219337-1g |

5-Ethoxy-1H-indole-2-carboxylic acid |

93476-60-9 | 98% | 1g |

¥262.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1219337-100mg |

5-Ethoxy-1H-indole-2-carboxylic acid |

93476-60-9 | 98% | 100mg |

¥65.00 | 2024-04-24 | |

| 1PlusChem | 1P00GT8L-1g |

5-ETHOXY-1H-INDOLE-2-CARBOXYLIC ACID |

93476-60-9 | 97% | 1g |

$25.00 | 2024-04-20 | |

| Ambeed | A591873-100mg |

5-Ethoxy-1H-indole-2-carboxylic acid |

93476-60-9 | 97% | 100mg |

$18.0 | 2025-03-05 | |

| 1PlusChem | 1P00GT8L-100mg |

5-ETHOXY-1H-INDOLE-2-CARBOXYLIC ACID |

93476-60-9 | 97% | 100mg |

$11.00 | 2024-04-20 | |

| Crysdot LLC | CD11009843-1g |

5-Ethoxy-1H-indole-2-carboxylic acid |

93476-60-9 | 97% | 1g |

$356 | 2024-07-19 | |

| abcr | AB594017-250mg |

5-Ethoxy-1H-indole-2-carboxylic acid; . |

93476-60-9 | 250mg |

€93.80 | 2024-07-19 | ||

| abcr | AB594017-5g |

5-Ethoxy-1H-indole-2-carboxylic acid; . |

93476-60-9 | 5g |

€293.50 | 2024-07-19 | ||

| Chemenu | CM242187-1g |

5-Ethoxy-1H-indole-2-carboxylic acid |

93476-60-9 | 95%+ | 1g |

$336 | 2021-08-04 |

5-ETHOXY-1H-INDOLE-2-CARBOXYLIC ACID Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 0.5 h, rt

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Reagents: Sodium ethoxide

1.2 Reagents: Acetic acid , Zinc

1.2 Reagents: Acetic acid , Zinc

Referenz

- Design, synthesis and biological screening of N1-arylsulfonyl (1H-indole-2-yl)-1-(piperazinyl) methanone derivatives as 5-HT6 receptor ligands: part I, Pharma Chemica, 2012, 4(3), 896-902

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: Triphenylphosphine , Di-tert-butyl azodicarboxylate Solvents: Tetrahydrofuran ; 10 min, rt

1.2 overnight, rt

1.3 Reagents: Lithium hydroxide Solvents: Acetonitrile , Water ; 3 h, 40 °C

1.4 Reagents: Acetic acid ; neutralized

1.2 overnight, rt

1.3 Reagents: Lithium hydroxide Solvents: Acetonitrile , Water ; 3 h, 40 °C

1.4 Reagents: Acetic acid ; neutralized

Referenz

- Preparation of seco-cyclopropapyrroloindole compounds, their conjugates with anti-mesothelin antibodies, and their use as anti-cancer agents, World Intellectual Property Organization, , ,

5-ETHOXY-1H-INDOLE-2-CARBOXYLIC ACID Raw materials

- 1H-Indole-1,2-dicarboxylic acid, 5-ethoxy-, 1-(1,1-dimethylethyl) 2-ethyl ester

- Ethyl 5-Hydroxyindole-2-carboxylate

- 4-ethoxy-2-methyl-1-nitrobenzene

5-ETHOXY-1H-INDOLE-2-CARBOXYLIC ACID Preparation Products

5-ETHOXY-1H-INDOLE-2-CARBOXYLIC ACID Verwandte Literatur

-

1. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

-

Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744

-

Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

93476-60-9 (5-ETHOXY-1H-INDOLE-2-CARBOXYLIC ACID) Verwandte Produkte

- 88210-96-2(5,6-Dimethoxy-1H-indole-2-carboxylic acid)

- 67929-86-6(Methyl 5-Methoxy-1H-indole-2-carboxylate)

- 4382-54-1(5-methoxy-1H-indole-2-carboxylic acid)

- 103260-65-7(4-methoxy-1H-indole-2-carboxylic acid)

- 16732-73-3(6-Methoxy-1H-indole-2-carboxylic acid)

- 98081-83-5(Methyl 6-methoxy-1H-indole-2-carboxylate)

- 24610-33-1(7-Methoxy-1H-indole-2-carboxylic acid)

- 39731-09-4(4-Benzyloxyindole-2-carboxylic Acid)

- 75433-99-7(6-Methoxyquinoline-2-carboxylic acid)

- 16382-17-5(Ethyl 5-ethoxy-1H-indole-2-carboxylate)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:93476-60-9)5-ETHOXY-1H-INDOLE-2-CARBOXYLIC ACID

Reinheit:99%

Menge:5g

Preis ($):174